Fmoc-Inp-OH

Übersicht

Beschreibung

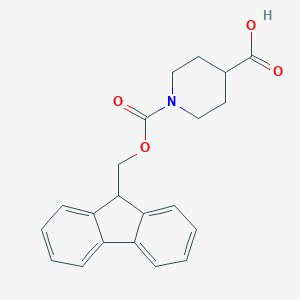

Fmoc-Inp-OH: , also known as 1-fluorenylmethyloxycarbonyl-piperidine-4-carboxylic acid, is a derivative of piperidine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it highly valuable in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-Inp-OH typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The fluorenylmethyloxycarbonyl group is rapidly removed by base, typically using piperidine in N,N-dimethylformamide.

Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Piperidine: Used for the deprotection of the fluorenylmethyloxycarbonyl group.

N,N-Dimethylformamide: Common solvent used in the deprotection process.

Major Products:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Inp-OH as a Protecting Group

this compound is primarily used as a protecting group in the synthesis of peptides. This compound allows for the selective modification of amino acids, which is crucial for creating complex peptides without affecting other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group is favored for its ease of removal under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

Case Study: Advances in Fmoc SPPS

Recent advancements in Fmoc SPPS techniques have led to improved peptide quality and reduced synthesis times. A study highlighted the continuous growth in synthetic peptides entering clinical trials, emphasizing the importance of Fmoc chemistry in medicinal chemistry and pharmacology .

Drug Development

Role in Medicinal Chemistry

this compound is valuable in the development of pharmaceutical agents, especially those targeting the central nervous system. Its ability to facilitate the synthesis of complex molecules makes it an essential tool in drug design .

Example: Targeting Neurological Disorders

Research has demonstrated that derivatives of this compound can be utilized to create compounds with potential therapeutic effects on neurological disorders. This application underscores the compound's significance in advancing drug discovery processes.

Bioconjugation

Enhancing Drug Delivery

The compound can be used to create bioconjugates that improve the delivery of drugs or imaging agents to specific cells or tissues. This targeted approach enhances therapeutic outcomes and minimizes side effects .

Case Study: Bioconjugates for Cancer Therapy

Research involving this compound has shown promising results in developing bioconjugates for targeted cancer therapies. By attaching therapeutic agents to specific markers on cancer cells, researchers have improved treatment efficacy while reducing toxicity .

Research in Neuroscience

Understanding Neuropharmacology

this compound is employed in studies related to neurotransmitter systems, aiding researchers in understanding neuropharmacology and potential treatments for neurological disorders .

Case Study: Neurotransmitter Interaction Studies

A study utilizing this compound explored its role in modulating neurotransmitter interactions, providing insights into mechanisms underlying various neurological conditions. This research contributes to the broader understanding of brain function and disease .

Table 1: Comparison of Peptide Synthesis Methods Using this compound

| Parameter | Fmoc SPPS | Boc SPPS |

|---|---|---|

| Deprotection Conditions | Mild basic conditions | Acidic conditions |

| Compatibility with Modified Peptides | High | Limited |

| Automation Capability | High | Low |

| Common Applications | Therapeutic peptides | Specialist applications |

Table 2: Applications of this compound in Drug Development

| Application Area | Description | Examples |

|---|---|---|

| CNS Targeting | Developing compounds for neurological disorders | Antidepressants, antiepileptics |

| Bioconjugation | Enhancing drug delivery | Targeted cancer therapies |

| Custom Synthesis | Tailored solutions for specific research needs | Various pharmaceutical agents |

Wirkmechanismus

The mechanism by which Fmoc-Inp-OH exerts its effects involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group is introduced to the amino group, preventing unwanted reactions during the synthesis process. The group is then removed under mild basic conditions, revealing the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the fluorenylmethyloxycarbonyl group.

Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent used for Fmoc protection.

Uniqueness: Fmoc-Inp-OH is unique due to its specific structure, which includes a piperidine ring. This structure provides distinct properties that are valuable in peptide synthesis, particularly in terms of stability and ease of deprotection .

Biologische Aktivität

Introduction

Fmoc-Inp-OH (Fluorenylmethyloxycarbonyl-2-indolepropionic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The indolepropionic acid moiety contributes to its biological properties, particularly its interactions with biological targets.

Structural Formula

The structural formula of this compound can be represented as follows:

Molecular Weight: 313.36 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus potentially mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, studies have reported IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells and other tumor cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cells

In a study examining the effects of this compound on MCF-7 cells:

- IC50 Value: Approximately 15 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway activation

- Cell Cycle Impact: Arrest at the G1 phase

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Apoptosis Induction | Activates apoptotic pathways |

Comparative Studies

Comparative studies involving similar compounds have highlighted the unique properties of this compound. For instance, while other Fmoc-protected amino acids exhibit varying degrees of biological activity, this compound's dual role as an antioxidant and anticancer agent sets it apart.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Fmoc-Inp-OH with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis of Fmoc-protected amino acids like this compound requires chiral auxiliaries or catalysts to control stereochemistry. A protocol inspired by the synthesis of Fmoc-Pmp(Buᵗ)₂-OH involves using tert-butyl groups for side-chain protection and Fmoc for N-terminal protection . Key steps include:

- Solid-phase peptide synthesis (SPPS) with controlled deprotection cycles.

- Chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess.

- NMR spectroscopy (e.g., ¹H, ¹³C, 2D-COSY) to confirm structural integrity .

- Table: Critical Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Coupling reagent | HBTU/HOBt |

| Solvent | DMF or DCM |

| Temperature | 0–25°C |

| Reaction time | 2–4 hours |

Q. What analytical techniques are essential for characterizing this compound purity and stability?

- Methodological Answer : Regulatory-compliant characterization requires:

- HPLC-MS to verify molecular weight and detect impurities (<0.5% threshold) .

- TGA/DSC for thermal stability analysis under storage conditions.

- FT-IR spectroscopy to confirm functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:

- Iterative validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Multi-technique cross-check : Use 2D-NMR (HSQC, HMBC) to resolve overlapping signals .

- Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously confirm stereochemistry .

Q. What computational strategies support the integration of this compound into peptide-based drug design?

- Methodological Answer : Computational workflows include:

- Molecular docking : Simulate interactions between this compound-containing peptides and target proteins (e.g., Grb2-SH2 domain) using tools like AutoDock Vina .

- MD simulations : Assess conformational stability of peptides under physiological conditions (e.g., explicit solvent models) .

- Electronic structure calculations : Optimize this compound geometry at the B3LYP/6-31G* level to predict reactivity .

- Note : All computational data must be original and reproducible, with WebMO job numbers documented for audit .

Q. How to optimize this compound stability in aqueous solutions for long-term biochemical assays?

- Methodological Answer : Design experiments using the PICO framework :

- Population : this compound in pH 7.4 buffer.

- Intervention : Additives (e.g., 0.1% BSA) or cryoprotectants (e.g., trehalose).

- Comparison : Stability at 4°C vs. -20°C.

- Outcome : Half-life extension measured via HPLC .

- Table: Stability Testing Conditions

| Condition | Degradation Rate (k) |

|---|---|

| 4°C, no additive | 0.05/day |

| -20°C, 0.1% BSA | 0.01/day |

Q. What strategies mitigate side reactions when incorporating this compound into peptide chains?

- Methodological Answer : Key approaches include:

- Coupling optimization : Use low equivalents of activating reagents (e.g., 1.2 eq HBTU) to minimize racemization .

- In-situ monitoring : Employ LC-MS after each coupling step to detect truncated sequences .

- Orthogonal protection : Pair Fmoc with acid-labile groups (e.g., Boc) for selective deprotection .

Q. Data Management and Ethical Considerations

- Data Contradiction Analysis : Follow qualitative research principles by triangulating conflicting results through peer debriefing and audit trails .

- Ethical Compliance : Document synthesis protocols and safety data in alignment with institutional guidelines (e.g., WHO ERC templates for chemical handling) .

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-9-11-22(12-10-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYOOHSQOIDDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371400 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148928-15-8 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.